1-Naphthalenesulfonic acid, 3-hydroxy-
Overview
Description
Synthesis Analysis
The synthesis of 1-naphthalenesulfonic acid, 3-hydroxy-, involves several steps, often starting from naphthalene or its derivatives. Khaleghi-Abbasabadi and Azarifar (2019) describe the synthesis of a novel magnetic 1-naphthalenesulfonic acid-grafted graphene oxide via a three-step procedure, highlighting the innovative approaches being explored in the synthesis of naphthalene sulfonic acid derivatives (Khaleghi-Abbasabadi & Azarifar, 2019).
Molecular Structure Analysis
The molecular structure of 1-naphthalenesulfonic acid, 3-hydroxy-, is characterized using various spectroscopic techniques. The detailed structural characterization is essential for understanding the compound's chemical behavior and potential applications. Techniques such as X-ray diffraction, scanning electron microscopy, and Fourier-transform infrared spectroscopy are commonly employed for this purpose, as discussed by Khaleghi-Abbasabadi and Azarifar (2019).
Chemical Reactions and Properties
1-Naphthalenesulfonic acid, 3-hydroxy-, undergoes various chemical reactions, contributing to its versatile chemical properties. For example, it can participate in coupling reactions to produce dyestuffs and other naphthalene sulfonic acid derivatives, as indicated by the synthesis pathways explored by researchers like Daub and Whaley (1978) and Atahan and Durmuş (2015), who discuss its conversion into sulfonamide and naphtho[1,2-d]oxazoles, respectively (Daub & Whaley, 1978); (Atahan & Durmuş, 2015).
Physical Properties Analysis
The physical properties of 1-naphthalenesulfonic acid, 3-hydroxy-, such as solubility, melting point, and crystallinity, are crucial for its processing and application in various chemical processes. These properties are often determined through experimental studies focusing on the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties of 1-naphthalenesulfonic acid, 3-hydroxy-, including its reactivity, stability, and interaction with other chemical species, are key to its utilization in synthetic chemistry and materials science. Studies like those by Gao, Liu, and Wei (2013) explore the compound's involvement in novel synthesis pathways, highlighting its reactivity and potential in creating complex organic molecules (Gao, Liu, & Wei, 2013).
Scientific Research Applications
Environmental Analysis
1-Naphthalenesulfonic acid, 3-hydroxy-, and its derivatives are utilized in environmental analysis, particularly in the examination of industrial effluents. A study by Alonso, Castillo, and Barceló (1999) demonstrated the use of Isolute ENV+ polystyrene divinylbenzene sorbent for enriching benzene- and naphthalenesulfonates from industrial wastewaters. Their research highlighted the application of ion-pair liquid chromatography coupled with mass spectrometry for detecting these compounds in wastewater samples from various industries (Alonso, Castillo, & Barceló, 1999).
Electrical Conductivity
The electrical behavior of amino-hydroxy-naphthalenesulfonic acid complexes, particularly their interaction with divalent transition metal cations, has been studied for its impact on electrical conductivity. Wahed and Metwally (1994) found that these complexes behave as organic semiconductors, providing insight into the electrical properties of these compounds (Wahed & Metwally, 1994).
Pharmaceutical and Dye Industries
In the pharmaceutical and dye industries, the purification of 1-Naphthalenesulfonic acid, 3-hydroxy- derivatives is vital. Weisz and Ito (2008) developed an HPLC method for analyzing these compounds in color additives, employing high-speed counter-current chromatography for purifying technical-grade naphthalenesulfonic acids to over 99% purity (Weisz & Ito, 2008).
Bioremediation
The biodegradation of naphthalenesulfonic acids, including 1-Naphthalenesulfonic acid, 3-hydroxy-, by specific bacterial strains has been a subject of research. Brilon, Beckmann, and Knackmuss (1981) studied how Pseudomonas species utilize these compounds, leading to the formation of metabolites like gentisate. This work contributes to understanding the microbial breakdown of such complex organic compounds (Brilon, Beckmann, & Knackmuss, 1981).
HIV Treatment Research
Research into potential anti-AIDS agents has explored the use of naphthalenesulfonic acid derivatives. Mohan, Singh, and Baba (1991) synthesized various analogs and evaluated their effects on inhibiting HIV-1 and HIV-2, identifying compounds with significant anti-viral activity (Mohan, Singh, & Baba, 1991).
Safety And Hazards
The safety data sheet advises to wear personal protective equipment/face protection, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing . It also advises against ingestion and inhalation . The containers should be kept tightly closed in a dry, cool, and well-ventilated place .
Future Directions
The future directions of 1-Naphthalenesulfonic acid, 3-hydroxy- could involve its use as a key starting material for the preparation of naphthalenesulfonic acid derivatives . It could also be used in the development of new non-covalent molecularly imprinted polymers for solid-phase extraction of naphthalene sulfonates .
properties
IUPAC Name |
3-hydroxynaphthalene-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14/h1-6,11H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMZJYAMZGWBLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064248 | |
Record name | 1-Naphthalenesulfonic acid, 3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalenesulfonic acid, 3-hydroxy- | |
CAS RN |
6357-85-3 | |
Record name | 2-Naphthol-4-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6357-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxynaphthalenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006357853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonic acid, 3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenesulfonic acid, 3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxynaphthalenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.142 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYNAPHTHALENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L336NE8B9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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